molecular formula C15H24O B7935278 2-(4-tert-Butylphenyl)-2-pentanol

2-(4-tert-Butylphenyl)-2-pentanol

Cat. No. B7935278
M. Wt: 220.35 g/mol
InChI Key: JACMFAIYUIDHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-Butylphenyl)-2-pentanol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Microbial Synthesis of Pentanol Isomers : Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are useful as potential biofuels. They are naturally produced in microbial fermentations from amino acid substrates. Metabolic engineering has been used to develop microbial strains for the production of these isomers, though current production levels are not yet suitable for industrial applications (Cann & Liao, 2009).

  • Synthesis of Thiosubstituted Compounds : Research into the synthesis of thiosubstituted compounds, such as mono-thio-substituted-1,3-butadienes, involves the use of different thiols including 4-tert-butylbenzenethiol. These compounds have applications in various chemical reactions and processes (Kacmaz, 2019).

  • Study of Molecular Association in Solvents : The use of pentanol-based compounds to probe the polarities of binary mixtures, such as pentanols in n-heptane, has been explored. This research is significant for understanding solvent behaviors and interactions in chemical processes (Rappon & Gillson, 2006).

  • Photopolymerization Applications : In the field of materials science, the development of photoinitiating systems using dyes centered on cyclopentane derivatives (like 2-(4-tert-butylphenyl)-2-pentanol) has applications in 3D printing and related technologies. These systems exhibit reversible swelling performance and shape-memory effects (Chen et al., 2021).

  • Liquid-Liquid Extraction in Kinetic Resolution : Ionic liquids have been used to extract organic compounds involved in the racemic resolution of compounds like rac-2-pentanol from mixtures with n-hexane. This research has implications for the separation of enantiomers in pharmaceutical production (Montalbán et al., 2018).

  • Performance in Diesel Engines : The study of pentanol and its derivatives, including blends with diesel and biodiesel, has been explored to understand their effects on engine performance, emissions, and combustion characteristics. This research is critical for the development of alternative fuels (Yeşilyurt et al., 2020).

  • Medicinal Chemistry Applications : In medicinal chemistry, the tert-butyl group (as in this compound) is commonly used. Research on its incorporation into bioactive compounds has been conducted to understand its impact on properties like lipophilicity and metabolic stability, which are crucial for drug development (Westphal et al., 2015).

properties

IUPAC Name

2-(4-tert-butylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-11-15(5,16)13-9-7-12(8-10-13)14(2,3)4/h7-10,16H,6,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACMFAIYUIDHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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